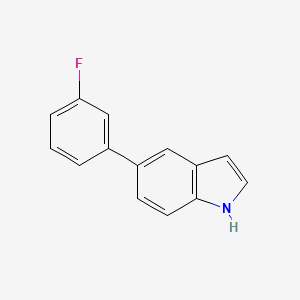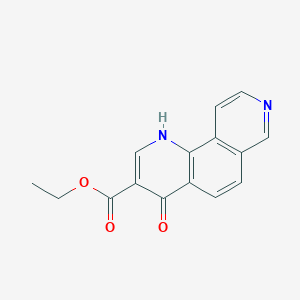![molecular formula C18H19ClF3N3O2S B12849545 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a chlorinated phenyl ring, a methylsulfonyl group, a trifluoromethyl-substituted pyridine, and a piperazine moiety. Its multifaceted chemical nature makes it a valuable subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine typically involves multiple steps:
-
Formation of the Chlorinated Phenyl Intermediate:
- Starting with a chlorinated benzene derivative, the methylsulfonyl group is introduced via sulfonation using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
-
Synthesis of the Trifluoromethyl Pyridine Intermediate:
- The trifluoromethyl group is introduced to the pyridine ring through nucleophilic substitution reactions, often using trifluoromethyl iodide and a suitable catalyst.
-
Coupling of Intermediates:
- The chlorinated phenyl and trifluoromethyl pyridine intermediates are coupled using a piperazine linker. This step typically involves nucleophilic substitution reactions under controlled conditions, such as heating in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine undergoes various chemical reactions, including:
- **
Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Properties
Molecular Formula |
C18H19ClF3N3O2S |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine |
InChI |
InChI=1S/C18H19ClF3N3O2S/c1-28(26,27)14-3-4-16(15(19)10-14)25-8-6-24(7-9-25)12-13-2-5-17(23-11-13)18(20,21)22/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
NGXZNRQOSFLMPY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CN=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



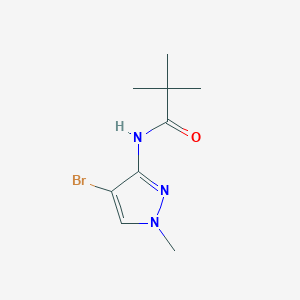
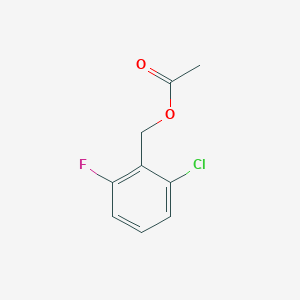

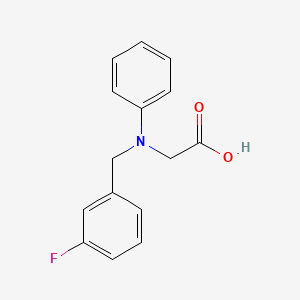

![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)

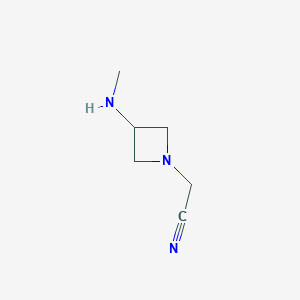


![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
